molecular formula C21H32O3 B12412424 (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12412424
M. Wt: 337.5 g/mol
InChI Key: MASCESDECGBIBB-AIQURTMYSA-N
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Description

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure This compound is characterized by the presence of multiple chiral centers and deuterium atoms, which make it an interesting subject for scientific research

Preparation Methods

The synthesis of (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one involves several steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxy and hydroxyethyl groups. The deuterium atoms are introduced through specific deuteration reactions, which replace hydrogen atoms with deuterium. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction can result in the formation of alcohols.

Scientific Research Applications

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of hydroxy and hydroxyethyl groups allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The deuterium atoms can also affect the compound’s reactivity and stability, leading to unique biological and chemical properties. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one can be compared with other similar compounds such as trifluorotoluene and various aromatic bioactive compounds These compounds share some structural similarities but differ in their specific functional groups and deuterium substitution patterns

Properties

Molecular Formula

C21H32O3

Molecular Weight

337.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16-,17+,18+,19+,20+,21+/m1/s1/i4D2,6D2,12D

InChI Key

MASCESDECGBIBB-AIQURTMYSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4([C@@H](C)O)O)C)C

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Origin of Product

United States

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